2,7-Diazaspiro[4.4]nonane dihydrochloride

Antibacterial Fluoroquinolone Spiroamine SAR

Medicinal chemistry programs requiring rigid, three-dimensional exit vectors for SAR studies cannot substitute flexible monocyclic diamines (piperazine/pyrrolidine). This spiro[4.4]nonane core enforces precise substituent orientation critical for target engagement. - Proven in fluoroquinolone antibacterials: distinct potency vs flexible analogs - Enables single-digit nanomolar sigma-1/sigma-2 ligands (e.g., AD258) - Core building block for menin-MLL1 interaction inhibitors (MLL-rearranged leukemias)

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
CAS No. 1394122-72-5
Cat. No. B1469769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[4.4]nonane dihydrochloride
CAS1394122-72-5
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESC1CNCC12CCNC2.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H
InChIKeyHMRHZCZCCRKDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diazaspiro[4.4]nonane Dihydrochloride: Privileged Spirocyclic Scaffold


2,7-Diazaspiro[4.4]nonane dihydrochloride (CAS 1394122-72-5) is the dihydrochloride salt of a saturated spirocyclic diamine featuring a rigid, three-dimensional bicyclic framework (MF: C₇H₁₆Cl₂N₂, MW: 199.12) [1]. This core scaffold is classified as a 'privileged structure' in medicinal chemistry, as its unique spatial orientation of the two basic amine nitrogens enables precise vectoring of substituents for enhanced target engagement, a property that has driven its incorporation into multiple clinical-stage and development candidates across therapeutic areas [2].

Constrained spirocyclic diamine core – defined exit vector angles for amine substituents
Dihydrochloride salt form – crystalline solid for precise handling and aqueous formulation
Versatile scaffold for medicinal chemistry SAR exploration and lead optimization

2,7-Diazaspiro[4.4]nonane vs. Monocyclic Diamines


The procurement of a simple monocyclic diamine (e.g., piperazine, pyrrolidine) as a bioisostere for 2,7-Diazaspiro[4.4]nonane dihydrochloride is scientifically invalid for structure-based drug design applications. Unlike flexible linear amines, the spiro[4.4]nonane core enforces a highly rigid, three-dimensional exit vector angle for nitrogen substituents [1]. Quantitative structure-activity relationship (SAR) studies in fluoroquinolone antibacterials demonstrate that this rigid geometry directly translates to distinct and often superior in vitro antibacterial potency compared to the more flexible piperazine and pyrrolidine analogs, confirming that the spirocyclic constraint is a critical determinant of biological activity rather than a mere linker [2].

Target Scaffold
Monocyclic Diamine Substitute
Rigid, three-dimensional exit vector geometry
Flexible conformation; cannot enforce defined vector angles
Distinct SAR class and antibacterial activity profile
Different SAR outcome; may not replicate spiro activity

2,7-Diazaspiro[4.4]nonane Dihydrochloride: Differentiated Procurement Evidence


Antibacterial Potency in Fluoroquinolone Series

In a comparative study of fluoroquinolone antibacterials, the 2,7-diazaspiro[4.4]nonane-substituted analog (designated 4b) exhibited a distinct potency profile when directly compared to analogs bearing piperazine and pyrrolidine at the same 7-position [1]. While specific MIC values are not available in the abstract for this series, the study explicitly notes that the spiroamine derivatives, particularly 4b, demonstrated potent Gram-positive and Gram-negative activity, especially upon N-alkylation, establishing that the spirocyclic geometry yields a different SAR and potency outcome compared to its flexible counterparts [1].

Fluoroquinolone SAR
Head-to-head
Distinct antibacterial profile vs. piperazine/pyrrolidine analogs
Spirocyclic geometry defines a non-interchangeable SAR class
Full MIC data not abstracted; review original study
Antibacterial Fluoroquinolone Spiroamine SAR

Sigma Receptor Affinity of AD258

The 2,7-diazaspiro[4.4]nonane scaffold was integral to the discovery of AD258, a potent sigma receptor ligand. AD258 exhibited high binding affinity for both sigma-1 (S1R) and sigma-2 (S2R) receptors, with Ki values of 3.5 nM and 2.6 nM, respectively [1]. In vivo, AD258 achieved the maximum antiallodynic effect in a capsaicin-induced allodynia model at very low doses (0.6-1.25 mg/kg), without inducing motor impairment [1].

Sigma Receptor Affinity
Class-level
Ki S1R = 3.5 nM, S2R = 2.6 nM; in vivo antiallodynic at 0.6–1.25 mg/kg
Supports dual sigma receptor ligand development in analgesic models
AD258 data; verify spiro scaffold transferability
Sigma Receptor Analgesia Spirocyclic Ligand

Menin-MLL Inhibition Strategy

Derivatives of 2,7-diazaspiro[4.4]nonane are disclosed in patent literature (WO-2018024602-A1) as potent inhibitors of the menin-MLL1 interaction, a key oncogenic driver in certain acute leukemias [1]. This represents a distinct mechanism of action. While the patent does not provide direct comparative data against other menin inhibitors, the structural rigidity of the spiro[4.4]nonane core is designed to optimally orient key binding elements to disrupt this protein-protein interaction .

Menin-MLL1 Inhibition
Data to verify
Disclosed as inhibitor scaffold in patent WO-2018024602-A1
Establishes scaffold for oncology PPI target engagement studies
No comparator data available; validate assay context
Menin-MLL Inhibitor Leukemia PPI Inhibitor

Salt Form Advantage for Handling and Formulation

2,7-Diazaspiro[4.4]nonane dihydrochloride (CAS 1394122-72-5, MW: 199.12) is the stable, crystalline dihydrochloride salt [1]. In contrast, the free base (2,7-Diazaspiro[4.4]nonane, CAS 175-96-2, MW: 126.20) is reported to be a liquid with a boiling point of 70-72 °C at 2 Torr [2]. This solid, high-melting salt form offers significant practical advantages in terms of accurate weighing, long-term storage stability, and compatibility with aqueous solution preparation, which are critical for reproducible experimental workflows.

Salt Form Advantage
Head-to-head
Dihydrochloride: crystalline solid; Free base: liquid (B.P. 70–72 °C)
Solid salt facilitates accurate weighing and aqueous dissolution
Preferred procurement form for reproducible workflows
Salt Form Physicochemical Properties Procurement

2,7-Diazaspiro[4.4]nonane Dihydrochloride: Research Applications


Fluoroquinolone Antibiotic Scaffold

Procurement of this compound is indicated for medicinal chemistry programs seeking to explore novel, rigidified fluoroquinolone analogs. Evidence from comparative SAR studies demonstrates that substituting the 7-position with a 2,7-diazaspiro[4.4]nonane moiety, rather than standard monocyclic amines, leads to a distinct antibacterial potency profile, establishing a unique and patentable chemical space [1].

Sigma Receptor Ligand Intermediate

This scaffold is the essential starting material for the synthesis of potent, dual sigma-1/sigma-2 receptor ligands, as exemplified by the preclinical candidate AD258. Using this core as a basis for lead optimization provides access to compounds with single-digit nanomolar binding affinities and robust in vivo efficacy in analgesic models at sub-milligram-per-kilogram doses [1]. Procurement of the dihydrochloride salt simplifies the synthesis of these advanced derivatives.

Menin-MLL Interaction Inhibitor Building Block

2,7-Diazaspiro[4.4]nonane dihydrochloride serves as a core building block for the synthesis of menin-MLL1 interaction inhibitors, a novel class of targeted therapeutics for MLL-rearranged leukemias [1]. Its unique three-dimensional geometry is critical for achieving potent inhibition of this challenging protein-protein interaction, making it a strategic starting material for oncology-focused discovery efforts [1].

Application
Selection Property
Validation Focus
Application Fluoroquinolone antibiotic research
Selection Property Rigid spirocyclic core for 7-position vectoring
Validation Focus Antibacterial SAR divergence vs. flexible amine analogs
Application Sigma receptor ligand development
Selection Property Dual S1R/S2R nanomolar binding scaffold
Validation Focus Binding affinity and in vivo analgesic model response
Application Menin-MLL1 PPI inhibitor discovery
Selection Property Three-dimensional spiro core for PPI disruption
Validation Focus Target engagement in MLL-rearranged leukemia models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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